molecular formula C20H16N2O3 B2819375 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332530-05-8

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2819375
CAS No.: 1332530-05-8
M. Wt: 332.359
InChI Key: AVCALOQLTOKNGE-UHFFFAOYSA-N
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Description

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline and isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with an appropriate isoindole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual quinoline and isoindole structure, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[2-(6-methyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-6-7-17-14(10-12)11-13(18(23)21-17)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCALOQLTOKNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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